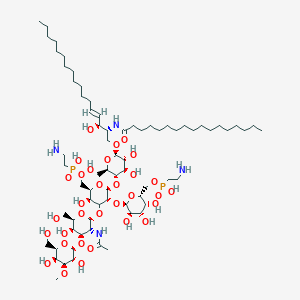
Diphosphonopentaosylceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphonopentaosylceramide (DPPC) is a type of glycosphingolipid that has been found to have various biochemical and physiological effects. This molecule is composed of a ceramide backbone, which is a type of lipid, and five sugar residues. DPPC has been the subject of scientific research due to its potential applications in various fields, including immunology, cancer research, and drug delivery.
Mécanisme D'action
The mechanism of action of Diphosphonopentaosylceramide involves its interaction with various proteins and enzymes in the body. Diphosphonopentaosylceramide has been found to bind to natural killer cell receptors, which activates these cells and enhances their ability to kill cancer cells. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells by activating various intracellular signaling pathways.
Effets Biochimiques Et Physiologiques
Diphosphonopentaosylceramide has various biochemical and physiological effects. It has been found to modulate the immune system by activating natural killer cells and enhancing their cytotoxicity. Additionally, Diphosphonopentaosylceramide has been shown to induce apoptosis in cancer cells, which can lead to tumor regression. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diphosphonopentaosylceramide in lab experiments include its ability to target specific cells and tissues, its ability to activate natural killer cells, and its potential as a drug delivery system. However, there are also limitations to using Diphosphonopentaosylceramide in lab experiments, including its cost and the difficulty in synthesizing large quantities of Diphosphonopentaosylceramide.
Orientations Futures
There are several future directions for research involving Diphosphonopentaosylceramide. One potential area of research is the development of Diphosphonopentaosylceramide-based drug delivery systems for targeted cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of Diphosphonopentaosylceramide and its potential applications in immunology and cancer research. Furthermore, the synthesis of Diphosphonopentaosylceramide in large quantities and at a lower cost could lead to more widespread use of this molecule in scientific research.
Méthodes De Synthèse
The synthesis of Diphosphonopentaosylceramide involves the sequential addition of sugar residues to a ceramide backbone. This process can be achieved through various methods, including chemical synthesis and enzymatic synthesis. Enzymatic synthesis is preferred due to its ability to produce high yields of Diphosphonopentaosylceramide with high purity and specificity.
Applications De Recherche Scientifique
Diphosphonopentaosylceramide has been found to have various applications in scientific research. In immunology, Diphosphonopentaosylceramide has been shown to play a role in the activation of natural killer cells, which are important components of the immune system. Additionally, Diphosphonopentaosylceramide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells. Furthermore, Diphosphonopentaosylceramide has been studied as a potential drug delivery system, as it has the ability to target specific cells and tissues.
Propriétés
Numéro CAS |
103147-89-3 |
|---|---|
Nom du produit |
Diphosphonopentaosylceramide |
Formule moléculaire |
C71H134N4O32P2 |
Poids moléculaire |
1617.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-6-[(2S,3R,5S,6R)-4-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[2-aminoethyl(hydroxy)phosphoryl]oxymethyl]-2-[(2R,3S,4R,5R,6R)-6-[(E,2R,3S)-2-(heptadecanoylamino)-3-hydroxyheptadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy-(2-aminoethyl)phosphinic acid |
InChI |
InChI=1S/C71H134N4O32P2/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-51(81)75-44(45(80)31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-96-68-60(89)58(87)62(48(39-78)101-68)104-71-66(107-69-59(88)57(86)53(82)49(102-69)41-97-108(91,92)35-33-72)65(56(85)50(103-71)42-98-109(93,94)36-34-73)106-67-52(74-43(3)79)63(54(83)46(37-76)99-67)105-70-61(90)64(95-4)55(84)47(38-77)100-70/h29,31,44-50,52-71,76-78,80,82-90H,5-28,30,32-42,72-73H2,1-4H3,(H,74,79)(H,75,81)(H,91,92)(H,93,94)/b31-29+/t44-,45+,46-,47-,48-,49-,50-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62-,63-,64+,65?,66-,67-,68-,69-,70+,71+/m1/s1 |
Clé InChI |
HYDZKGRJVPUAIP-ZKFCQCNZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H](C([C@H]([C@H](O2)COP(=O)(CCN)O)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)OC)O)NC(=O)C)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)COP(=O)(CCN)O)O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COP(=O)(CCN)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC)O)NC(=O)C)OC5C(C(C(C(O5)COP(=O)(CCN)O)O)O)O)O)O)C(C=CCCCCCCCCCCCC)O |
Synonymes |
3-OMeGal 1-3GalNAc 1-3(6'-O-(2-aminoethylphosphonyl)Gal 1-2)(2-aminoethylphosphonyl-6)Gal 1-4Glc 1-1Cer aminophosphonoglycophospholipid SGL II bis(2-aminoethylphosphono)pentaoside diphosphonopentaosylceramide SGL-II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



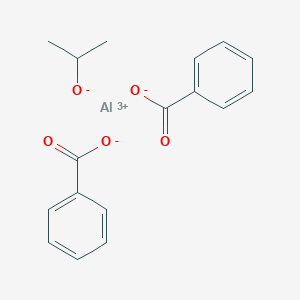
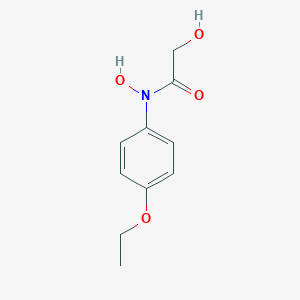
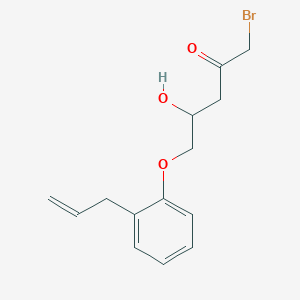
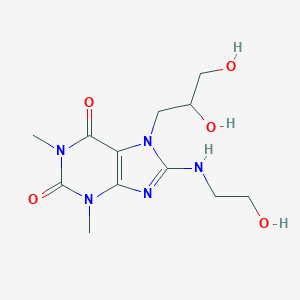
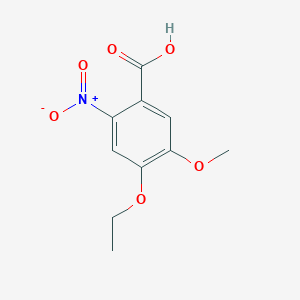
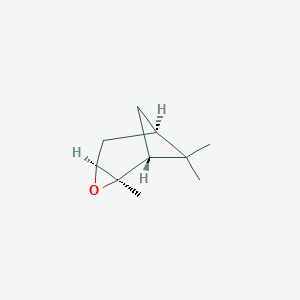
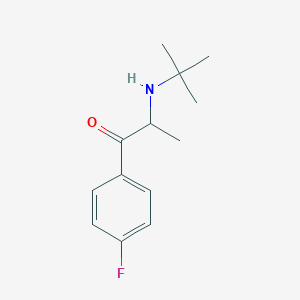
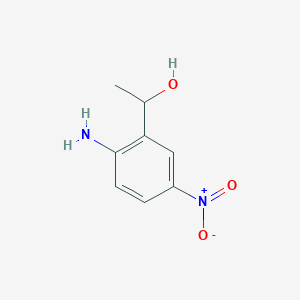
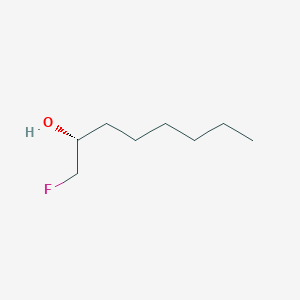
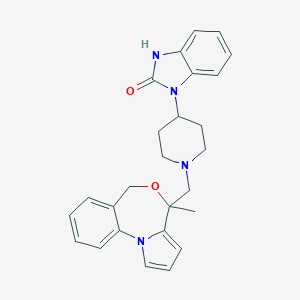
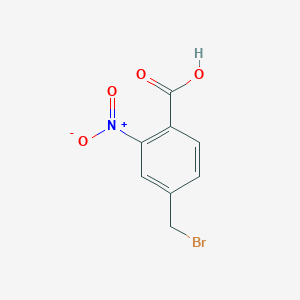
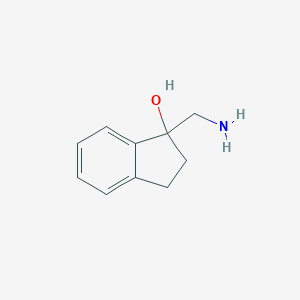
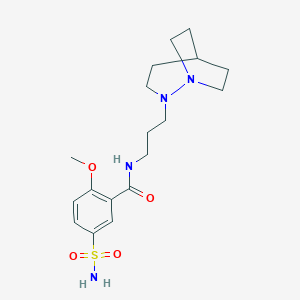
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)